molecular formula C20H18O B2432686 4-(Benzyloxy)-4'-methylbiphenyl CAS No. 449737-22-8

4-(Benzyloxy)-4'-methylbiphenyl

Cat. No.: B2432686
CAS No.: 449737-22-8
M. Wt: 274.363
InChI Key: CMGHZUIDZJHDCX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-4’-methylbiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a benzyloxy group attached to one ring and a methyl group attached to the other

Mechanism of Action

Target of Action

The primary target of 4-(Benzyloxy)-4’-methylbiphenyl, also known as Monobenzone , is the melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .

Mode of Action

Monobenzone interacts with its target, the melanocytes, by increasing the excretion of melanin . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .

Biochemical Pathways

The biochemical pathway affected by Monobenzone is the melanin synthesis pathway . By increasing the excretion of melanin from the melanocytes, Monobenzone disrupts the normal balance of melanin production and distribution in the skin .

Pharmacokinetics

It is known that monobenzone is applied topically and is practically insoluble in water .

Result of Action

The result of Monobenzone’s action is a depigmenting effect on the skin . This can lead to a permanent loss of skin color, a condition known as vitiligo . This effect is used medically to treat vitiligo by depigmenting the normal skin surrounding vitiliginous lesions .

Action Environment

The action, efficacy, and stability of Monobenzone can be influenced by various environmental factors. For example, light exposure can reduce the depigmenting effect of the drug . Furthermore, the pH level of the skin can also affect the drug’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-4’-methylbiphenyl typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(Benzyloxy)-4’-methylbiphenyl may involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-4’-methylbiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Zinc, tin, dilute mineral acid

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

4-(Benzyloxy)-4’-methylbiphenyl has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-4’-methylbiphenyl is unique due to the presence of both a benzyloxy group and a methyl group on the biphenyl core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-methyl-4-(4-phenylmethoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)21-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGHZUIDZJHDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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